9-Hydroxynonyl 8-bromooctanoate is an organic compound with the molecular formula CHBrO. It is a derivative of octanoic acid, notable for having a hydroxyl group on the nonyl chain and a bromine atom on the octanoate chain. This compound is classified under specialty materials and is primarily utilized in chemical synthesis and biological research due to its unique functional groups that facilitate various chemical reactions and interactions with biological molecules .
The synthesis of 9-Hydroxynonyl 8-bromooctanoate typically involves several key steps:
The molecular structure of 9-hydroxynonyl 8-bromooctanoate features a long hydrocarbon chain with specific functional groups:
Property | Value |
---|---|
CAS Number | 819883-41-5 |
Molecular Formula | CHBrO |
InChI | InChI=1S/C17H33BrO3/c18-14-10-6-4-5-9-13-17(20)21-16-12-8-3-1-2-7-11-15-19/h19H,1-16H2 |
9-Hydroxynonyl 8-bromooctanoate can undergo several chemical reactions due to its functional groups:
The versatility of the compound's functional groups allows it to participate in various synthetic pathways, making it valuable in organic chemistry.
The mechanism of action for 9-hydroxynonyl 8-bromooctanoate involves its interaction with biological molecules through its hydroxyl and bromine functional groups. These interactions can modify proteins and nucleic acids, potentially affecting cellular processes such as signaling pathways and membrane integrity. While specific molecular targets are still under investigation, it is suggested that oxidative stress and membrane disruption play roles in its biological effects .
The physical properties of 9-hydroxynonyl 8-bromooctanoate include:
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and biological research.
9-Hydroxynonyl 8-bromooctanoate has several significant applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5